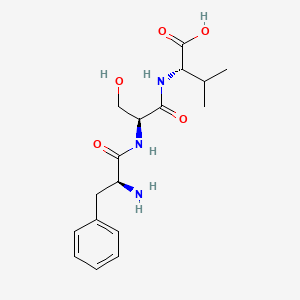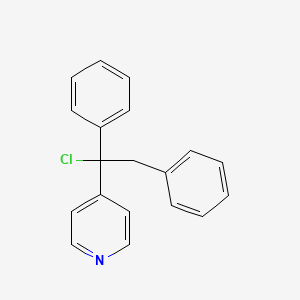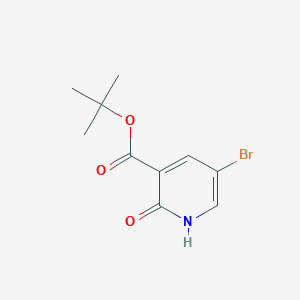
L-Valine, L-phenylalanyl-L-seryl-
概要
説明
L-Valine, L-phenylalanyl-L-seryl- is a tripeptide composed of the amino acids L-valine, L-phenylalanine, and L-serine. Tripeptides like this one are important in various biological processes and have applications in biochemistry, medicine, and industry. Each amino acid in this tripeptide contributes unique properties, making it a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-phenylalanyl-L-seryl- typically involves peptide bond formation between the amino acids. This can be achieved through solution-phase or solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . Protecting groups are often used to prevent unwanted side reactions.
In solid-phase peptide synthesis, the amino acids are sequentially added to a resin-bound growing peptide chain. This method allows for easier purification and automation. Commonly used resins include Wang resin and Rink amide resin .
Industrial Production Methods
Industrial production of peptides like L-Valine, L-phenylalanyl-L-seryl- often employs solid-phase peptide synthesis due to its efficiency and scalability. Automated peptide synthesizers are used to streamline the process, allowing for the production of large quantities of the peptide with high purity.
化学反応の分析
Types of Reactions
L-Valine, L-phenylalanyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while reduction of peptide bonds can lead to the formation of smaller peptides or amino acids .
科学的研究の応用
L-Valine, L-phenylalanyl-L-seryl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of cosmetics, dietary supplements, and other products
作用機序
The mechanism of action of L-Valine, L-phenylalanyl-L-seryl- involves its interaction with various molecular targets and pathways. The peptide can bind to specific receptors or enzymes, influencing biological processes such as protein synthesis, signal transduction, and metabolic pathways. The exact mechanism depends on the context in which the peptide is used .
類似化合物との比較
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar properties but lacking the serine residue.
L-Phenylalanyl-L-valine: Another dipeptide with a different sequence of amino acids.
L-Valyl-L-serine: A dipeptide that includes valine and serine but lacks phenylalanine.
Uniqueness
L-Valine, L-phenylalanyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of serine adds a hydroxyl group, enhancing the peptide’s reactivity and potential for modification .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-10(2)14(17(24)25)20-16(23)13(9-21)19-15(22)12(18)8-11-6-4-3-5-7-11/h3-7,10,12-14,21H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJMIZJPHQGEN-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)

![2-[2-(4-Phenoxyphenoxy)propoxy]pyridine](/img/structure/B3317223.png)

![4-Bromophenyl [(2-nitrophenyl)sulfinyl]acetate](/img/structure/B3317230.png)
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)


![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)





